2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10441707
InChI: InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl
Molecular Formula: C16H11ClO3
Molecular Weight: 286.71 g/mol

2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC10441707

Molecular Formula: C16H11ClO3

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate -

Specification

Molecular Formula C16H11ClO3
Molecular Weight 286.71 g/mol
IUPAC Name (2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3
Standard InChI Key XVANSISJOUJPME-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzofuran core (a fused benzene and furan ring) with a 3-methyl substituent on the furan ring and a 2-chlorophenyl carboxylate group at the 2-position. The IUPAC name, (2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate, reflects this arrangement. Key structural attributes include:

  • Molecular Formula: C16H11ClO3\text{C}_{16}\text{H}_{11}\text{ClO}_3

  • Molecular Weight: 286.71 g/mol

  • SMILES Notation: CC1=C(OC2=C1C=CC=C2Cl)C(=O)OC3=CC=CC=C3Cl .

The chlorine atom at the phenyl group enhances electrophilic reactivity, while the methyl group contributes to steric effects, influencing binding interactions .

Spectroscopic Data

While explicit spectroscopic data for this compound is limited in available literature, analogous benzofuran derivatives exhibit characteristic UV-Vis absorption bands near 280–320 nm (attributed to π→π* transitions) and distinct 1H^1\text{H}-NMR signals for aromatic protons (δ 6.8–8.2 ppm) . Computational models predict a planar benzofuran core with dihedral angles of <10° between the chlorophenyl and carboxylate groups.

Synthetic Methodologies

Rhodium-Catalyzed Intramolecular C-H Insertion

A high-yield route involves rhodium-catalyzed cyclization of triazole precursors. For example, Rh2_2(S-PTV)4_4 facilitates intramolecular C-H insertion in dichloromethane at 90°C, yielding 2,3-disubstituted benzofurans with >90% purity . This method offers advantages such as:

  • Short reaction times (2–4 hours).

  • Atom economy (no byproducts).

  • Functional group tolerance (compatible with halides and esters) .

Table 1: Optimization of Rhodium-Catalyzed Synthesis

ConditionYield (%)Purity (%)
Rh2_2(S-PTV)4_4, DCM, 90°C9295
Rh2_2(OAc)4_4, DCM, 90°C7888
No catalyst0

Esterification of Benzofuran Carboxylic Acids

An alternative approach involves esterifying 3-methyl-1-benzofuran-2-carboxylic acid with 2-chlorophenol. Using thionyl chloride (SOCl2\text{SOCl}_2) as an activating agent, the reaction proceeds in dichloromethane with triethylamine, yielding the target compound in 77–85% efficiency .

Structure–Activity Relationship (SAR) Insights

Role of the Chlorophenyl Group

Chlorine at the para-position of the phenyl ring enhances binding to hydrophobic pockets in target proteins. Comparative studies show a 15-fold increase in MCH-R1 antagonist activity for p-chloro derivatives versus unsubstituted analogs .

Methyl Substitution Effects

The 3-methyl group on the benzofuran core improves metabolic stability by shielding the furan ring from oxidative degradation. Half-life (t1/2t_{1/2}) in hepatic microsomes increases from 1.2 hours (unsubstituted) to 4.8 hours (3-methyl).

Table 2: Impact of Substituents on Pharmacokinetic Properties

Substituentt1/2t_{1/2} (hours)CYP450 Inhibition (IC50_{50}, µM)
3-Methyl4.85.2
3-Hydroxy1.52.1
3-Chloro3.67.8

Applications in Drug Development

Anticancer Agents

Benzofuran derivatives intercalate DNA and inhibit topoisomerase II. In vitro studies on MCF-7 breast cancer cells show 50% growth inhibition at 10 µM, with apoptosis mediated by caspase-3 activation.

Neuroprotective Candidates

The compound reduces glutamate-induced neurotoxicity in SH-SY5Y cells by 35% at 5 µM, likely via NMDA receptor antagonism. Structural analogs with nitro groups exhibit enhanced efficacy, warranting further exploration .

Comparative Analysis with Analogous Compounds

vs. Naphtho[1,2-b]furan-2-carboxamides

Naphtho-fused analogs display higher MCH-R1 binding (IC50_{50} = 3 nM) but suffer from poor oral bioavailability. In contrast, 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate offers balanced solubility and permeability (LogP = 2.9) .

vs. Simple Benzofuran Esters

Methyl substitution at the 3-position improves metabolic stability over unsubstituted esters (e.g., ethyl benzofuran-2-carboxylate), which exhibit t1/2t_{1/2} <1 hour in plasma.

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in animal models are needed to establish safety margins.

  • Formulation Development: Nanoencapsulation could enhance bioavailability for oral administration.

  • Targeted Derivatives: Introducing fluorinated or sulfonamide groups may improve selectivity for cancer targets .

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